chemical structure and molecular weight of 5'-deoxyxanthosine
chemical structure and molecular weight of 5'-deoxyxanthosine
Title: 5'-Deoxyxanthosine: Structural Elucidation, Synthetic Pathways, and Analytical Profiling Document Type: Technical Guide & Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modified nucleosides, 5'-deoxyxanthosine (5'-dX) represents a highly specialized metabolite and synthetic target. Unlike standard nucleosides or 2'-deoxynucleosides (which serve as the building blocks of RNA and DNA), 5'-dX lacks a primary hydroxyl group at the 5'-position of its ribofuranosyl ring. This structural absence prevents 5'-phosphorylation by cellular kinases, rendering it incapable of phosphodiester bond formation. Consequently, 5'-dX and its analogs are of significant interest in drug development as potential chain terminators, competitive inhibitors of purine nucleoside phosphorylase (PNP), and biomarkers of atypical S-adenosylmethionine (SAM) metabolism [1, 3].
This whitepaper provides an authoritative breakdown of the physicochemical properties, metabolic origins, synthetic methodologies, and analytical isolation protocols for 5'-deoxyxanthosine.
Part 1: Physicochemical & Structural Profiling
The structural uniqueness of 5'-deoxyxanthosine lies in its combination of a xanthine base (a purine-2,6-dione) and a 5'-deoxyribose sugar (a 5-methyltetrahydrofuran derivative). The absence of the 5'-OH group fundamentally alters its hydrogen-bonding capacity and solubility profile compared to canonical xanthosine [2].
Table 1: Physicochemical Data of 5'-Deoxyxanthosine
| Property | Value / Description |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl]-3H-purine-2,6-dione |
| CAS Registry Number | 123372-15-6 |
| Molecular Formula | C₁₀H₁₂N₄O₅ |
| Molecular Weight | 268.23 g/mol |
| Monoisotopic Exact Mass | 268.0807 Da |
| Structural Classification | Purine Nucleoside Analog (Modified) |
| Key Functional Groups | Purine-2,6-dione (Xanthine base), cis-1,2-diol (Ribose ring), 5'-Methyl group |
Part 2: Biological Significance & Metabolic Origins
In biological systems, 5'-deoxy-nucleosides are rarely synthesized de novo for structural purposes. Instead, they frequently emerge as byproducts of Radical SAM enzymes or during the salvage of polyamine synthesis byproducts [3]. When SAM undergoes homolytic cleavage to generate a 5'-deoxyadenosyl radical, the terminal byproduct is often 5'-deoxyadenosine (5dAdo).
In eukaryotic cells and certain bacterial environments (such as the DHAP shunt in Extraintestinal Pathogenic E. coli), these 5'-deoxy intermediates must be detoxified or salvaged to prevent the competitive inhibition of SAM-dependent methyltransferases. 5'-Deoxyxanthosine is generated as a downstream metabolic byproduct via the sequential deamination and oxidation of these primary 5'-deoxy-purines [3].
Caption: Metabolic pathways generating 5'-deoxyxanthosine from SAM utilization byproducts.
Part 3: Synthetic Methodology
Synthesizing 5'-dX requires precision to avoid cleaving the delicate N-glycosidic bond. The most reliable method involves the chemical or enzymatic transformation of authentic 5'-deoxyadenosine [1].
Causality in Experimental Design:
Direct synthesis of the xanthine base onto a 5'-deoxy sugar is stereochemically challenging and often results in anomeric mixtures (α/β). By starting with 5'-deoxyadenosine, the β-anomeric configuration is inherently preserved. The transformation requires converting the C6-amine to a carbonyl (yielding inosine) and oxidizing the C2-position to a carbonyl (yielding xanthosine).
Step-by-Step Protocol: Conversion of 5'-dAdo to 5'-dX
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Substrate Preparation: Dissolve 10 mmol of 5'-deoxyadenosine in 50 mL of 1 M sodium acetate buffer (pH 4.0) to maintain a mildly acidic environment that prevents glycosidic bond hydrolysis.
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Diazotization (Deamination): Cool the solution to 0–5 °C. Dropwise, add a 1.5x molar excess of sodium nitrite (NaNO₂). The nitrous acid generated in situ selectively diazotizes the exocyclic C6-amine of the adenine ring.
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Hydrolysis: Allow the reaction to warm to room temperature over 4 hours. The unstable diazonium intermediate spontaneously hydrolyzes to yield 5'-deoxyinosine .
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Enzymatic Oxidation: Adjust the pH to 7.5 using NaOH. Introduce Xanthine Oxidase (XO) and incubate at 37 °C with gentle aeration. XO regioselectively oxidizes the C2 position of the hypoxanthine base, yielding the 2,6-dione structure of 5'-deoxyxanthosine.
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Quenching & Recovery: Terminate the reaction by heating to 95 °C for 5 minutes to denature the enzyme. Centrifuge to remove precipitated proteins and lyophilize the supernatant.
Caption: Chemical and enzymatic conversion of 5'-deoxyadenosine to 5'-deoxyxanthosine.
Part 4: Analytical Isolation & Characterization
Isolating 5'-dX from complex biofluids (such as human urine) requires exploiting its specific functional groups [1].
Causality in Experimental Design:
Nucleosides are highly polar and easily lost in standard solvent extractions. Boronate affinity chromatography is utilized because boronic acid covalently (but reversibly) binds to the cis-1,2-diols present on the 2' and 3' positions of the ribose ring. Because 5'-dX retains these hydroxyls, it is selectively enriched from the biological matrix. For GC-MS, TMS derivatization is mandatory; replacing the active hydrogens on the ribose hydroxyls and the xanthine imide nitrogens with non-polar trimethylsilyl (TMS) groups drastically lowers the boiling point, preventing thermal degradation during gas chromatography [1].
Step-by-Step Analytical Protocol:
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Affinity Extraction: Pass 10 mL of centrifuged biofluid (pH adjusted to 8.5) through a phenylboronate agarose gel column. Wash with 0.25 M ammonium acetate (pH 8.5) to remove non-nucleoside contaminants. Elute the nucleosides using 0.1 M formic acid (pH 2.5), which breaks the boronate-diol complex.
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RP-HPLC Fractionation: Inject the lyophilized eluate onto a C18 Reversed-Phase ODS column.
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Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
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Mobile Phase B: Methanol.
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Gradient: 0% to 30% B over 40 minutes.
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Detection: UV absorbance at 254 nm. Collect the fraction corresponding to the 5'-dX standard.
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Derivatization: Lyophilize the 5'-dX fraction to absolute dryness. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal and heat at 70 °C for 45 minutes to achieve complete trimethylsilylation.
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GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Identify 5'-dX via its characteristic molecular ion ( M+ ) and fragmentation pattern (cleavage of the glycosidic bond yielding the TMS-derivatized xanthine base).
Caption: Analytical workflow for the isolation and GC-MS identification of urinary nucleosides.
References
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Nakano, K., Yasaka, T., Schram, K. H., Reimer, M. L., McClure, T. D., Nakao, T., & Yamamoto, H. (1990). "Isolation and identification of urinary nucleosides. Applications of high-performance liquid chromatographic methods to the synthesis of 5'-deoxyxanthosine and the simultaneous determination of 5,6-dihydrouridine and pseudouridine." Journal of Chromatography A. [Link]
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North, J. A., et al. (2020). "Utilization of 5'-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt." PMC - National Center for Biotechnology Information. [Link]
